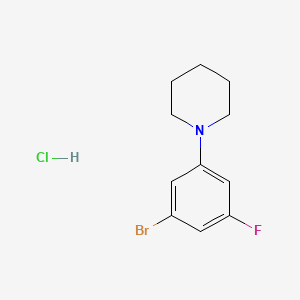

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-bromo-5-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKGOCKBYCONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682131 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-61-3 | |

| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromo-5-fluorophenyl)piperidine Hydrochloride

Introduction: The Significance of the Phenylpiperidine Scaffold

The 1-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS). Its rigid, saturated structure allows for precise three-dimensional orientation of substituents, enabling high-affinity and selective interactions with biological targets such as G-protein coupled receptors (GPCRs) and transporters. The specific substitution pattern on the phenyl ring, such as the bromo and fluoro groups in 1-(3-Bromo-5-fluorophenyl)piperidine, provides medicinal chemists with critical handles for modulating pharmacokinetic and pharmacodynamic properties. The bromine atom can serve as a vector for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.

This guide provides a comprehensive, field-proven methodology for the synthesis of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride, a valuable building block for drug discovery and development. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and outline the necessary characterization and safety protocols.

Retrosynthetic Strategy: A Palladium-Catalyzed Approach

The core transformation required is the formation of a carbon-nitrogen (C-N) bond between the disubstituted aromatic ring and the piperidine secondary amine. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited by the electronic nature of the aryl halide. The most robust and versatile strategy for this transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1]

Our retrosynthetic analysis, therefore, disconnects the target molecule at the C-N bond, leading back to piperidine and a suitable 3-bromo-5-fluorophenyl halide precursor. The most practical and commercially available starting material for this purpose is 1,3-dibromo-5-fluorobenzene. A key challenge in this approach is achieving selective mono-amination, as the starting material possesses two reactive bromine sites.[2][3] This guide will address how reaction conditions can be controlled to favor the desired mono-coupled product.

Part 1: The Buchwald-Hartwig Amination

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle, which explains the necessity of each component: the palladium precursor, the phosphine ligand, and the base.[1][4]

-

Oxidative Addition : The active Pd(0) catalyst, generated in situ from a precursor like Pd₂(dba)₃, undergoes oxidative addition into the aryl-bromide bond of 1,3-dibromo-5-fluorobenzene. This forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation : The piperidine coordinates to the palladium center. The strong, non-nucleophilic base (sodium tert-butoxide) then deprotonates the coordinated amine, forming a palladium amide complex.

-

Reductive Elimination : This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the product, 1-(3-Bromo-5-fluorophenyl)piperidine, and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. A bulky, electron-rich phosphine ligand like Xantphos is employed. Its large "bite angle" promotes the reductive elimination step, which is often rate-limiting, thereby increasing the overall efficiency of the catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Reagents and Materials

| Reagent | CAS Number | Mol. Weight | Purpose |

| 1,3-Dibromo-5-fluorobenzene | 253.89 | Aryl Halide | |

| Piperidine | 85.15 | Amine | |

| Pd₂(dba)₃ | 915.72 | Palladium Precursor | |

| Xantphos | 578.62 | Ligand | |

| Sodium tert-butoxide | 96.10 | Base | |

| Toluene (Anhydrous) | 92.14 | Solvent |

Detailed Experimental Protocol: Synthesis of 1-(3-Bromo-5-fluorophenyl)piperidine

Safety Precaution: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and sodium tert-butoxide are air and/or moisture sensitive.[4] Sodium tert-butoxide is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reaction Setup : To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium tert-butoxide (2.0 g, 20.8 mmol).

-

Catalyst Preparation : In a separate glovebox or under a positive flow of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 137 mg, 0.15 mmol) and Xantphos (260 mg, 0.45 mmol).

-

Addition of Reagents : Add 1,3-dibromo-5-fluorobenzene (2.54 g, 10.0 mmol) to the flask, followed by anhydrous toluene (100 mL) via cannula.

-

Initiation : Begin vigorous stirring and add piperidine (1.06 mL, 10.5 mmol) to the mixture via syringe.

-

Reaction : Heat the reaction mixture to 100 °C using an oil bath and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Quenching : After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Work-up & Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the pure 1-(3-Bromo-5-fluorophenyl)piperidine free base.

Part 2: Hydrochloride Salt Formation

Rationale

The free base form of the product is often an oil and can be unstable over long-term storage. Converting it to its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and characterize. The salt form also imparts aqueous solubility, which is often desirable for biological testing.[5]

Detailed Experimental Protocol: Synthesis of this compound

-

Dissolution : Dissolve the purified 1-(3-Bromo-5-fluorophenyl)piperidine (assuming ~2.0 g, ~7.4 mmol from the previous step) in 50 mL of anhydrous diethyl ether.

-

Acidification : While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper). A white precipitate will form immediately.

-

Crystallization : Continue stirring at room temperature for 1 hour to ensure complete precipitation. The flask can be cooled in an ice bath to maximize yield.

-

Isolation : Isolate the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

-

Drying : Dry the product under high vacuum to a constant weight to yield this compound.

Caption: Overall experimental workflow for the synthesis.

Characterization

The final product should be characterized to confirm its identity and purity. The following data are expected for this compound.

| Property | Expected Value |

| CAS Number | [6] |

| Molecular Formula | C₁₁H₁₄BrClFN[6] |

| Molecular Weight | 294.59 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | Expected > 200 °C (based on similar structures) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-9.5 (br s, 1H, NH⁺), 7.3-7.0 (m, 3H, Ar-H), 3.5-3.3 (m, 4H, N-CH₂), 1.9-1.5 (m, 6H, CH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 163.5 (d, J=245 Hz), 145.0 (d, J=10 Hz), 122.5 (d, J=10 Hz), 118.0 (d, J=2 Hz), 110.0 (d, J=22 Hz), 105.0 (d, J=25 Hz), 50.0, 24.5, 23.0 |

| Mass Spec (ESI+) | m/z: 258.0, 260.0 [M+H]⁺ (for the free base) |

References

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

LookChem. (n.d.). Cas 1435-51-4, 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.

-

National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central. Retrieved from [Link]

-

MDPI. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

- Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.

-

National Institutes of Health. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium tert-butoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Xantphos. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1242336-61-3 | this compound - Synblock [synblock.com]

An In-depth Technical Guide to 1-(3-Bromo-5-fluorophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride is a substituted phenylpiperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a piperidine ring N-substituted with a bromo- and fluoro-functionalized phenyl group, make it an attractive scaffold for the synthesis of novel compounds targeting a range of biological pathways, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications for researchers and drug development professionals.

Chemical Identity and Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in a research and development setting.

| Property | Value | Source |

| CAS Number | 1242336-61-3 | [Synblock][1] |

| Molecular Formula | C₁₁H₁₄BrClFN | [Synblock][1] |

| Molecular Weight | 294.59 g/mol | [Synblock][1] |

| Alternate Names | 1-Bromo-3-fluoro-5-piperidinobenzene, HCl | [Shanghai Vita Chemical Co., Ltd.][2] |

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable characteristic for many biological assays and formulation studies. The presence of the bromine and fluorine atoms on the phenyl ring provides key opportunities for further chemical modification and serves as a probe for structure-activity relationship (SAR) studies.

Synthesis and Purification: A Practical Workflow

Diagram of the Synthetic Workflow

Sources

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride safety and handling

An In-Depth Technical Guide to the Safety and Handling of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for this compound, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including piperidine derivatives and halogenated aromatic compounds, to establish a robust framework for safe laboratory practices. The guide emphasizes understanding the chemical causality behind safety measures, ensuring that all procedures are self-validating systems of protection. It covers hazard identification, personal protective equipment, storage, spill management, and waste disposal, grounded in authoritative chemical safety principles.

Introduction: A Molecule-First Approach to Safety

This compound is a substituted piperidine derivative, a class of compounds frequently utilized in pharmaceutical synthesis.[1] The molecule's structure, featuring a piperidine ring, a brominated and fluorinated phenyl group, and a hydrochloride salt, dictates its potential reactivity and toxicological profile. The piperidine moiety is known for its potential to cause skin and eye irritation or damage, while halogenated aromatic compounds can present risks of organ toxicity and environmental persistence.[2][3][4] Therefore, a cautious and informed approach is paramount. This guide is structured to build safety protocols from the ground up, based on the inherent chemical properties of the compound's constituent parts.

Hazard Identification and Toxicological Profile

2.1. The Piperidine Moiety:

Piperidine and its salts are classified as hazardous.[5][6] Piperidine itself is known to be toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[3][7] The hydrochloride salt form, while generally more stable and less volatile, should be handled with the assumption that it retains the potential for significant irritation and toxicity upon exposure.[5]

2.2. The Halogenated Aromatic Moiety:

Halogenated organic compounds are a broad class of chemicals that can have significant health and environmental impacts.[4] The presence of bromine and fluorine on the phenyl ring can increase the compound's lipophilicity, potentially enhancing its ability to be absorbed through the skin and affecting its metabolic profile.[8] Halogenated aromatics have been associated with central nervous system depression, as well as potential liver and kidney damage with prolonged or significant exposure.[2]

2.3. Anticipated GHS Classification:

Based on data from similar compounds, a presumptive GHS classification for this compound would likely include:

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)[9]

The following DOT script visualizes the chemical structure of the compound, highlighting its key functional groups.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

3.1. Primary Engineering Controls:

All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[2] The fume hood provides critical protection against the inhalation of fine dust particles or aerosols. The work area should be well-ventilated to prevent the accumulation of any vapors.[11] An eyewash station and an emergency shower must be readily accessible in the immediate vicinity of the work area.[2][9]

3.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash-proof chemical goggles.[2][5] | Protects eyes from dust particles and splashes. |

| Hand Protection | Nitrile gloves.[2] Check for breakthrough times with the specific solvent being used. | Prevents dermal absorption, a primary route of exposure for piperidine derivatives.[3] |

| Body Protection | A flame-resistant lab coat.[2] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with particulate filters may be necessary if working outside a fume hood or if there is a risk of generating significant dust.[5] | Prevents inhalation of the compound, which may cause respiratory irritation.[9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure risk and maintain compound integrity.

4.1. Handling:

-

Avoid all direct contact with the skin and eyes.[12]

-

Do not breathe in dust or aerosols.[9]

-

Weighing and transferring of the solid should be done in a fume hood to minimize the risk of inhalation.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[5][13]

-

Do not eat, drink, or smoke in the laboratory area where this compound is handled.[13]

4.2. Storage:

-

Store in a tightly sealed, properly labeled container.[11]

-

Store away from strong oxidizing agents, strong acids, and bases.[5]

-

The storage area should be secure and accessible only to authorized personnel.[13]

Spill and Leak Management

Prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

5.1. Small Spills (Solid):

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[5]

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water), and then decontaminate with a 70% ethanol solution.

-

Collect all cleaning materials in a sealed bag for hazardous waste disposal.

5.2. Large Spills or Spills in Solution:

-

Evacuate the laboratory and alert safety personnel immediately.

-

If safe to do so, contain the spill with absorbent materials like spill pillows or sand.[2]

-

Allow only trained personnel with appropriate respiratory protection to clean up the spill.

The following DOT script outlines a decision-making workflow for spill response.

First Aid Measures

In the event of exposure, immediate action is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][12]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]

-

Do not dispose of this chemical down the drain or into the environment.[5]

-

Waste containers should be clearly labeled as "Halogenated Organic Waste" and kept sealed.[2]

Conclusion

While this compound is a valuable compound in research and development, its structural features necessitate a high degree of caution. By understanding the risks associated with its piperidine and halogenated aromatic components, and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. The principles of chemical causality and self-validating safety systems should always be at the forefront of any experimental design involving this and similar molecules.

References

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

-

Gheni, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Online] Available at: [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: Piperidine hydrochloride.

-

PubChem. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Online] Available at: [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Piperidine.

- Aladdin Scientific Corporation. SAFETY DATA SHEET: 1-(2-Fluorophenyl)piperazine hydrochloride.

- ChemScene. (2023). Safety Data Sheet: 4-(4-Bromophenyl)piperidine hydrochloride.

- Synquest Labs. Safety Data Sheet: 1-(3-fluorophenyl)piperazine.

- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.

-

Loganathan, B. G., & Kumar, S. (2023). Perspective on halogenated organic compounds. Environmental Health and Preventive Medicine, 28, 51. [Online] Available at: [Link]

- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.

- Merck Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others).

- CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- CymitQuimica. (2023). SAFETY DATA SHEET: Paroxetine hydrochloride hemihydrate, 98%.

- Carl ROTH. (2025). Safety Data Sheet: Piperidine.

-

BLDpharm. (3S,4R)-3-((Benzo[d][2][5]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine. [Online] Available at:

Sources

- 1. 61869-08-7|(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine|BLD Pharm [bldpharm.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. chemos.de [chemos.de]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. testing.chemscene.com [testing.chemscene.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

purity and analysis of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Purity and Analysis of 1-(3-Bromo-5-fluorophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound, a substituted phenylpiperidine compound relevant to pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to guide researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, the establishment of self-validating protocols, and the importance of a multi-faceted analytical approach. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, spectroscopic techniques (NMR, MS, FTIR) for structural confirmation, thermal analysis (DSC) for solid-state characterization, and strategies for impurity profiling in alignment with international regulatory standards.

Introduction: The Imperative of Analytical Rigor

The Significance of Phenylpiperidine Scaffolds

The phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS). Compounds in this class, such as the well-known selective serotonin reuptake inhibitor (SSRI) Paroxetine, interact with critical neurotransmitter transporters and receptors.[1][2] The specific halogenation pattern, as seen in this compound, is a deliberate medicinal chemistry strategy to modulate physicochemical properties like lipophilicity and metabolic stability, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic profile.

Profile of this compound

This compound is a halogenated aromatic amine. The hydrochloride salt form is typically chosen to enhance aqueous solubility and improve handling characteristics of the parent molecule.[3] Given its structural elements, it is critical to establish a robust analytical control strategy early in its development lifecycle.

The Criticality of Purity and Impurity Profiling

The purity of an API is directly linked to the safety and efficacy of the final drug product.[4] Even minute quantities of impurities can possess undesirable pharmacological or toxicological activity, impact the API's stability, or affect the manufacturability of the drug product.[5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[6][7] This guide provides the technical foundation for achieving that control.

Physicochemical Characterization

A foundational understanding of the molecule's properties is paramount before developing analytical methods.

Chemical Structure and Properties

| Property | Data | Source / Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₄BrClFN | Calculated |

| Molecular Weight | 294.6 g/mol (hydrochloride salt) | Calculated |

| Structure | (See Figure 1) | - |

| Appearance | Typically a white to off-white solid | General Observation |

(Figure 1: Chemical Structure of this compound)

Solid-State Characterization

The solid-state properties of an API can significantly influence its stability, dissolution rate, and bioavailability. Differential Scanning Calorimetry (DSC) is a critical tool for this assessment.[8]

-

Causality: The conversion of a free base to a hydrochloride salt often results in a more crystalline and thermodynamically stable solid, which is typically reflected by a sharp and high melting endotherm in a DSC thermogram.[9][10] The presence of multiple melting points or complex thermal events could indicate polymorphism, which requires further investigation.

Core Analytical Methodologies for Purity Determination

The cornerstone of purity analysis is chromatography, with HPLC being the principal technique.

High-Performance Liquid Chromatography (HPLC): The Primary Assay

A validated, stability-indicating HPLC method is the gold standard for determining the purity and assay of an API. The goal is to separate the main component from all potential process-related impurities and degradation products.

-

Expertise & Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar nature of the bromofluorophenyl ring and the piperidine moiety provides excellent retention on a C18 stationary phase. UV detection is suitable due to the aromatic chromophore. The method must be "stability-indicating," meaning it can resolve the API from any compounds formed under stress conditions (e.g., acid, base, oxidation, heat, light).

Detailed Experimental Protocol: RP-HPLC

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high-resolution separation for complex mixtures of structurally similar compounds.[11] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[12] |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for this class of compounds. |

| Gradient Elution | Start at 20% B, ramp to 80% B over 20 min, hold for 5 min, return to initial conditions | Ensures elution of both polar and non-polar impurities. A gradient is essential for resolving a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Detection | UV at 220 nm | Wavelength where the benzene ring exhibits strong absorbance, providing high sensitivity. |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |

Method Validation according to ICH Q2(R1) Guidelines

For a method to be trustworthy, it must be validated. The protocol should be a self-validating system, demonstrating its suitability for the intended purpose.[5]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity analysis (using a PDA detector) should be > 0.99. No co-elution at the main peak. |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of 50-150% of the target concentration. |

| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |

| Precision | To demonstrate the method's consistency (repeatability and intermediate precision). | RSD ≤ 2.0% for multiple preparations and injections. |

| LOD & LOQ | To determine the lowest concentration that can be detected and quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To show the method's reliability with small, deliberate variations in parameters. | No significant change in results with minor changes in flow rate, pH, or column temperature. |

Structural Elucidation and Identity Confirmation

While chromatography quantifies purity, spectroscopic techniques confirm the molecular identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by Br and F substitution), and the aliphatic protons of the piperidine ring.[13][14]

-

¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment.

-

¹⁹F NMR: A single peak will confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, which acts as a molecular fingerprint. High-resolution MS (HRMS) can confirm the elemental composition with high accuracy.[15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as C-H (aromatic and aliphatic), C-N, C-F, and C-Br bonds, through their vibrational frequencies.[15]

-

Elemental Analysis: Provides the percentage composition of C, H, N, Br, and Cl, which should match the theoretical values for the empirical formula of the hydrochloride salt.

Impurity Profiling and Control

A comprehensive impurity profile is a regulatory requirement and a cornerstone of API quality.[7]

Overview of Potential Impurities

Impurities can originate from various sources:

-

Starting Materials: Unreacted 1-bromo-3,5-difluorobenzene or piperidine.

-

Synthetic By-products: Isomeric products (e.g., substitution at a different position), or products of side reactions.[16]

-

Degradation Products: Formed during storage or under stress conditions (e.g., oxidation of the piperidine ring).

Identification and Control Strategies

The validated HPLC method is used to detect and quantify these impurities. For unknown impurities exceeding the identification threshold (typically 0.10% as per ICH Q3A guidelines), their structure must be elucidated.[6]

-

Workflow:

-

Detect: Use the primary HPLC method to detect impurities in a batch.

-

Isolate: If an unknown impurity is above the threshold, use preparative HPLC to isolate a sufficient quantity.

-

Identify: Use NMR and HRMS to determine the structure of the isolated impurity.

-

Control: Once identified, the manufacturing process may need to be optimized to minimize its formation. The impurity may also be synthesized to serve as a reference standard for routine analysis.

-

Integrated Analytical Workflow for API Release

A final batch of this compound should be tested against a pre-defined specification. This requires an integrated approach, using multiple techniques to assess different quality attributes.

Conclusion

The purity and analysis of this compound demand a rigorous, multi-technique approach grounded in established scientific principles and regulatory expectations. This guide outlines a robust strategy, beginning with fundamental physicochemical characterization and moving through advanced chromatographic and spectroscopic methods. The core tenets are the use of a validated, stability-indicating HPLC method for purity and assay, orthogonal spectroscopic techniques for identity, and a systematic workflow for impurity profiling. By adhering to these principles of causality, self-validation, and authoritative guidance, researchers and developers can ensure the quality, safety, and consistency of this promising pharmaceutical compound.

References

-

Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]

-

PubChem. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. [Link]

-

Synapse. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. [Link]

-

GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

European Medicines Agency. (2000). ICH Topic Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

-

Pharmaffiliates. Paroxetine-impurities. [Link]

-

ResearchGate. DSC curves of IIIM-290 and its salt forms. [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

-

PubMed Central. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

precisionFDA. 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE, TRANS-(+)-. [Link]

-

TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

-

International Council for Harmonisation. ICH Quality Guidelines. [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

W.R. Grace & Co. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

-

Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

-

ResearchGate. Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. [Link]

-

Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]

-

PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. [Link]

-

National Pharmaceutical Regulatory Agency (NPRA) Malaysia. Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "Copper-Catalyzed Regioselective 1,3-Dipolar Cycloaddition of Azides with Terminal Alkynes". [Link]

Sources

- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalton.com [dalton.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 14. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride in Different Solvents

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior and ultimate therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise but a critical determinant for formulation design, process development, and achieving desired clinical outcomes. This guide provides an in-depth exploration of the solubility of this compound, a compound of interest in contemporary pharmaceutical research. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive technical framework, outlining the theoretical principles, experimental methodologies, and strategic considerations for determining and interpreting its solubility across a spectrum of solvents. By synthesizing established scientific principles with practical, field-proven insights, this guide empowers researchers to systematically evaluate the solubility of this and similar amine hydrochloride compounds.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility.

-

Chemical Structure:

The structure reveals a tertiary amine (the piperidine nitrogen) which is protonated to form the hydrochloride salt. This salt form is a key determinant of its aqueous solubility. The presence of a bromofluorophenyl group contributes to the molecule's lipophilicity.

-

General Properties: As an amine hydrochloride, it is anticipated to be a crystalline solid at room temperature. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, a common strategy in pharmaceutical development.[2][3] The solubility will be significantly influenced by the pH of the medium.[4][5][6]

Theoretical Framework for Solubility

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[7][8] For an ionizable compound like this compound, the solubility is a dynamic equilibrium that is heavily influenced by the properties of both the solute and the solvent.

The Role of the Solvent

Choosing an appropriate solvent is a critical first step in crystallization and formulation development.[9][10][11] Solvents can be broadly categorized, and their interaction with the solute will dictate the extent of dissolution.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds. Given that this compound is a salt, it is expected to have favorable interactions with these solvents through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have a significant dipole moment but lack an O-H or N-H bond. They can accept hydrogen bonds and engage in dipole-dipole interactions. Many organic compounds exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of an ionic compound like a hydrochloride salt is expected to be very low in these solvents.

The Impact of pH on Solubility

For an amine hydrochloride, pH is a critical factor governing aqueous solubility. The equilibrium between the protonated (salt) form and the un-ionized (free base) form is described by the Henderson-Hasselbalch equation. The protonated form is generally more water-soluble.[4][5] As the pH of the solution increases and approaches the pKa of the piperidinium ion, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[5][6] Therefore, determining the pH-solubility profile is essential.[6][12]

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when excess solid is present and the system is at equilibrium.[13] This is a key parameter for formulation development.

The Saturation Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability.[12][14] The United States Pharmacopeia (USP) General Chapter <1236> provides a comprehensive overview of this and other solubility measurement techniques.[7][8][15]

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of glass vials containing a precise volume (e.g., 1-5 mL) of the selected solvent. The excess solid is crucial to ensure saturation is achieved.[12][14]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.[14]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE). It is critical to ensure that the filter material does not adsorb the compound, which could lead to erroneously low solubility values.[12]

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific solvent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurate quantification.

-

Column: A C18 reverse-phase column is typically suitable for this type of molecule.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Calibration: A calibration curve should be prepared using standards of known concentrations to ensure linearity, accuracy, and precision of the method.

Data Presentation and Interpretation

For clarity and comparative analysis, the obtained solubility data should be presented in a structured format.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Descriptor |

| Polar Protic | Water (pH 5.0) | 80.1 | [Experimental Data] | [e.g., Soluble] |

| Methanol | 32.7 | [Experimental Data] | [e.g., Freely Soluble] | |

| Ethanol | 24.6 | [Experimental Data] | [e.g., Soluble] | |

| Isopropanol | 19.9 | [Experimental Data] | [e.g., Sparingly Soluble] | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [e.g., Very Soluble] |

| Acetonitrile | 37.5 | [Experimental Data] | [e.g., Soluble] | |

| Acetone | 20.7 | [Experimental Data] | [e.g., Sparingly Soluble] | |

| Nonpolar | Dichloromethane | 9.1 | [Experimental Data] | [e.g., Slightly Soluble] |

| Toluene | 2.4 | [Experimental Data] | [e.g., Very Slightly Soluble] | |

| Hexane | 1.9 | [Experimental Data] | [e.g., Practically Insoluble] |

Qualitative descriptors are based on USP definitions (e.g., "Freely Soluble" is 10-100 mg/mL, "Soluble" is 33-100 mg/mL, etc.).

Logical Relationship of Physicochemical Properties to Solubility

Caption: Factors influencing the solubility of the API.

Conclusion and Forward-Looking Statements

The solubility of this compound is a multifaceted property governed by its salt form, the nature of the solvent, and the pH of the medium. This guide has provided the essential theoretical background and a robust, validated experimental protocol—the shake-flask method—for its accurate determination. By systematically applying these principles and methodologies, researchers can generate the critical data needed to guide formulation strategies, from early-stage discovery to late-stage development. The resulting solubility profile will be instrumental in selecting appropriate vehicle systems for preclinical and clinical studies, developing stable and bioavailable dosage forms, and ensuring the successful progression of this compound through the pharmaceutical development pipeline.

References

-

Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved from [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Retrieved from [Link]

-

Patel, S., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

-

Galan, K., et al. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Pawar, P. A., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]

-

Clark, J. (n.d.). Solubility and pH of amines. Chemguide. Retrieved from [Link]

-

U.S. Pharmacopeia. (2020). USP 42 Description & Relative Solubility. Scribd. Retrieved from [Link]

-

Various Authors. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Quora. Retrieved from [Link]

-

European Pharmacopoeia. (2005). 1.4. Monographs. Scribd. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]

-

Andreussi, O., et al. (2015). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]

-

Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]

Sources

- 1. CAS 1242336-61-3 | this compound - Synblock [synblock.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. issr.edu.kh [issr.edu.kh]

- 5. fiveable.me [fiveable.me]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspnf.com [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. scispace.com [scispace.com]

- 15. biorelevant.com [biorelevant.com]

Unlocking the Potential of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride: A Roadmap for Exploratory Drug Discovery

A Technical Guide for Researchers

Abstract

The phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a diverse array of centrally active therapeutic agents.[1][2] This technical guide provides a forward-looking analysis of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride , a sparsely documented derivative with significant, unexplored research potential. By leveraging structure-activity relationships (SAR) from well-characterized analogs, we present a series of hypothesis-driven research applications, focusing primarily on its potential as a modulator of key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals, offering a strategic framework for initiating investigation into this promising compound. We provide detailed experimental workflows, from initial in vitro screening to functional assays, grounded in established pharmacological principles.

Core Compound Analysis: A Privileged Scaffold with Unique Modifications

The phenylpiperidine chemical class is renowned for its role in medicines targeting the CNS.[3] The core structure of this compound is a classic N-arylpiperidine. Its therapeutic potential is dictated by the unique halogen substitution pattern on the phenyl ring.

-

Phenylpiperidine Core: This motif is a "privileged structure" known to interact with a variety of biogenic amine transporters and receptors.[1][2][4] Its conformational flexibility allows it to adapt to diverse binding pockets.

-

Fluorine Substitution: The fluorine atom at the 5-position is a common bioisostere for hydrogen but significantly alters the molecule's electronic properties. It is strongly electron-withdrawing and can increase metabolic stability and binding affinity by participating in favorable electrostatic or hydrogen bond interactions.

-

Bromine Substitution: The bromine atom at the 3-position is a large, lipophilic halogen. Its presence can enhance membrane permeability and introduce specific steric interactions within a binding pocket, potentially improving selectivity for a given target.

Physicochemical Profile (Predicted)

While experimental data for this specific molecule is not publicly available, we can predict its general properties based on its structure. These predictions are crucial for designing initial experiments, such as determining appropriate solvent systems and predicting blood-brain barrier permeability.

| Property | Predicted Value / Characteristic | Rationale & Implication for Research |

| Molecular Formula | C₁₁H₁₃BrFN • HCl | Base for all calculations and characterization. |

| Molecular Weight | ~308.6 g/mol (Hydrochloride Salt) | Important for preparing solutions of known molarity. |

| LogP (Lipophilicity) | Moderately High | The phenyl ring and bromine atom suggest good lipophilicity, which is often correlated with blood-brain barrier penetration. |

| pKa (Piperidine Nitrogen) | ~8.5 - 9.5 | The piperidine nitrogen will be protonated at physiological pH (7.4), which is critical for forming ionic interactions with acidic residues (e.g., Aspartate) in target proteins. |

| Water Solubility | Low (as free base), High (as HCl salt) | The hydrochloride salt form is recommended for preparing aqueous stock solutions for biological assays. |

Hypothesis-Driven Research Applications: From Analogs to Action

The true potential of this compound can be hypothesized by examining its structural relatives. The substitution pattern suggests several high-probability avenues for investigation within the CNS.

2.1 Primary Hypothesis: Serotonin Transporter (SERT) Inhibition

The most compelling application is the investigation of this compound as a selective serotonin reuptake inhibitor (SSRI). This hypothesis is strongly supported by its structural similarity to Paroxetine, a potent and widely used SSRI.[5][6]

-

Structural Rationale: Paroxetine is a 4-(4-fluorophenyl)piperidine derivative.[7][8] Although our target compound is a 1-phenylpiperidine, the presence of a fluorophenyl moiety linked to a piperidine ring is a key pharmacophore for SERT binding. The bromo- and fluoro- substitutions on the N-phenyl ring may modulate the affinity and selectivity for SERT compared to other monoamine transporters like those for dopamine (DAT) and norepinephrine (NET).

-

Mechanistic Implication: By inhibiting SERT, the compound would increase the synaptic concentration of serotonin, a mechanism with proven efficacy in treating depression, anxiety disorders, and obsessive-compulsive disorder.[5]

2.2 Secondary Hypothesis: Sigma-1 Receptor (S1R) Antagonism

Several 4-phenylpiperidine derivatives, including the well-known antipsychotic Haloperidol, are potent antagonists of the Sigma-1 Receptor (S1R).[4]

-

Structural Rationale: The S1R pharmacophore model includes a basic amine and hydrophobic regions.[4] this compound fits this general model. S1R antagonists are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and certain cancers.

-

Mechanistic Implication: S1R is a unique intracellular chaperone protein located at the mitochondria-associated ER membrane. Antagonizing S1R can modulate calcium signaling and cellular stress responses, offering therapeutic potential in a range of pathologies.

2.3 Exploratory Hypothesis: Opioid Receptor Modulation

The phenylpiperidine class is historically linked to potent opioid analgesics like pethidine and fentanyl, which act as mu-opioid receptor agonists.[1][3]

-

Structural Rationale: While our compound lacks the 4-position ester or anilido groups typical of potent opioids, the core phenylpiperidine scaffold warrants investigation.[2][9] The specific halogenation pattern could confer a unique binding profile, potentially leading to biased agonism or antagonism, which are areas of intense research for developing safer analgesics.

-

Mechanistic Implication: An initial binding screen against mu, delta, and kappa opioid receptors would quickly determine if this avenue warrants further exploration.

Experimental Workflows & Protocols

To systematically evaluate the potential of this compound, a tiered approach is recommended. The following workflows provide a logical progression from broad screening to specific functional characterization.

3.1 Workflow: Initial In Vitro Target Profiling

This workflow is designed to efficiently identify the primary biological target(s) of the compound.

Caption: Site of action for a potential SERT inhibitor at the synapse.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for related halogenated phenylpiperidine and piperidine hydrochloride compounds should be followed. [10][11][12]

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. [11][13]* Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields. [10][14]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]

Conclusion and Future Directions

This compound represents a compelling, yet under-investigated, chemical entity. Based on robust structure-activity relationships from its chemical neighbors, its greatest potential likely lies in the modulation of CNS targets, particularly the serotonin transporter. The proposed experimental workflows provide a clear and efficient path for elucidating its pharmacological profile. Successful characterization of this compound could yield a novel chemical probe for studying serotonergic systems or even a lead compound for the development of new therapeutics for neuropsychiatric disorders.

References

- Phenylpiperidines. Google Vertex AI Search.

- Phenylpiperidines - Wikipedia. Wikipedia.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. AIMS Press.

- 4-Phenylpiperidine – Knowledge and References. Taylor & Francis.

- Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. PubMed.

- 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. Google Vertex AI Search.

- SAFETY DATA SHEET.

- Safety D

- SAFETY D

- Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-,(3S,4R)-. CymitQuimica.

- SAFETY D

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.

- 1-(3-fluorophenyl)

- Compound Information Page - Paroxetine hydrochloride. NIMH Chemical Synthesis and Drug Supply Program.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Compound Information Page [nimh-repository.rti.org]

- 7. benchchem.com [benchchem.com]

- 8. Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluor… [cymitquimica.com]

- 9. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 11. testing.chemscene.com [testing.chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Bromo-5-fluorophenyl)piperidine Hydrochloride Derivatives

Abstract

The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics targeting the central nervous system (CNS).[1][2][3][4] This guide delves into the mechanistic underpinnings of a specific, halogenated subclass: 1-(3-Bromo-5-fluorophenyl)piperidine and its derivatives. While direct research on this exact compound is limited in public literature, a robust body of evidence from structurally analogous phenylpiperidines allows for a well-grounded elucidation of its probable molecular targets and mechanisms of action. This document synthesizes data on target engagement, structure-activity relationships, and downstream signaling, with a primary focus on the Sigma-1 (σ1) and Dopamine D2 receptors—two of the most prominent targets for this chemical class.[5][6][7] Furthermore, we provide detailed, field-proven experimental protocols for researchers aiming to validate these mechanisms.

Introduction: The Phenylpiperidine Scaffold in Neuropharmacology

The piperidine ring connected to a phenyl group is a privileged structure in drug discovery, renowned for its ability to cross the blood-brain barrier and interact with a variety of aminergic G-protein-coupled receptors (GPCRs) and other CNS targets.[4][6] Modifications to the phenyl ring, such as the introduction of halogen atoms like bromine and fluorine, can profoundly influence a compound's binding affinity, selectivity, and pharmacokinetic properties.[8] These alterations create unique electronic and steric profiles that fine-tune the interaction with the target's binding pocket. The 1-(3-Bromo-5-fluorophenyl)piperidine core represents a modern iteration of this scaffold, designed to probe and modulate complex neurological pathways. Based on extensive research into related compounds, the primary putative targets for this class of molecules are the Sigma-1 (σ1) receptor and the Dopamine D2 receptor (D2R).[5][6]

Primary Molecular Targets and Binding Profiles

The pharmacological activity of a compound is dictated by its affinity for its molecular targets. For halogenated phenylpiperidine derivatives, a polypharmacological profile is common, with significant activity at both sigma and dopamine receptors.

Sigma-1 (σ1) Receptor Antagonism

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, which modulates a variety of other proteins, including ion channels and GPCRs.[9][10] Many phenylpiperidine derivatives have been identified as high-affinity σ1 receptor antagonists.[5][9][11] Antagonism at this receptor is a promising therapeutic strategy for neuropathic pain, psychosis, and certain cancers.[9][10] Compounds with a piperidine core often exhibit high affinity for σ1 receptors, with binding constants (Ki) in the low nanomolar range.[5][11] The interaction is thought to stabilize a conformation of the receptor that prevents its chaperone activity, thereby modulating downstream signaling, such as calcium ion flux and NMDA receptor function.[9][10]

Dopamine D2 Receptor (D2R) Antagonism/Partial Agonism

The phenylpiperidine scaffold is also a classic pharmacophore for ligands of the Dopamine D2 receptor, a critical target for antipsychotic medications.[6][7] The N-phenylpiperazine subunit, structurally related to phenylpiperidine, is a key molecular recognition element for the orthosteric binding site of D2 and D3 receptors.[6] Depending on the specific substitutions, these compounds can act as antagonists or partial agonists.[12] Antagonists block the binding of dopamine, mitigating the positive symptoms of schizophrenia, while partial agonists provide a modulatory effect that can reduce side effects. The butyrophenone antipsychotic haloperidol, itself a 4-phenylpiperidine derivative, is a well-known example of a D2R antagonist.[7][9]

Structure-Activity Relationship (SAR) Insights

The specific halogenation pattern of 1-(3-Bromo-5-fluorophenyl)piperidine is not arbitrary. Structure-activity relationship studies on related scaffolds reveal key principles:

-

Halogenation: The presence of halogens on the phenyl ring generally enhances binding affinity for multiple receptors through favorable hydrophobic and polar interactions.[8] In some series, halogen substitution has been shown to increase potency and selectivity for specific receptor subtypes.[13]

-

Substitution Position: The meta (3-position) and 5-position substitutions on the phenyl ring are crucial for orienting the molecule within the binding pocket. This specific arrangement can dictate selectivity between, for example, D2 and D3 dopamine receptors or σ1 and σ2 sigma receptors.[5]

-

Piperidine Core: The basic nitrogen within the piperidine ring is a critical feature, typically forming a salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic acid) in the binding pocket of aminergic GPCRs.[6]

The combination of a bromo and a fluoro group at the 3 and 5 positions, respectively, likely confers a balance of lipophilicity and electronic properties that optimizes binding to the hydrophobic pockets of targets like the σ1 and D2 receptors.

Downstream Signaling Pathways

Binding to a receptor is the initiating event; the therapeutic effect is produced by the subsequent modulation of intracellular signaling cascades.

Signaling Downstream of D2R Blockade

The Dopamine D2 receptor is a Gi-coupled GPCR. Its activation by dopamine leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[14][15]

-

Mechanism: An antagonist derivative of 1-(3-Bromo-5-fluorophenyl)piperidine would bind to the D2R but not activate it. This competitively blocks dopamine from binding, thus preventing the inhibition of adenylyl cyclase. The result is a normalization or increase in cAMP levels, which counteracts the effects of excessive dopaminergic signaling.

-

Visualization: The following diagram illustrates this canonical Gi-coupled signaling pathway and the effect of an antagonist.

Caption: D2R antagonist action on the Gi-coupled signaling pathway.

Experimental Validation: Protocols & Workflow

To confirm the mechanism of action, a series of binding and functional assays must be performed. The following protocols provide a self-validating framework for characterizing a novel phenylpiperidine derivative.

General Experimental Workflow

A logical progression of experiments is crucial for definitively characterizing the mechanism of action. The workflow begins with determining target binding and progresses to measuring the functional consequences of that binding.

Caption: Logical workflow for mechanistic characterization.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[16][17]

Objective: To quantify the binding affinity of the 1-(3-Bromo-5-fluorophenyl)piperidine derivative for the human Dopamine D2 and Sigma-1 receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells with hD2R or hσ1).

-

Radioligand: [³H]-Spiperone (for D2R) or [³H]-(+)-Pentazocine (for σ1).

-

Test Compound: 1-(3-Bromo-5-fluorophenyl)piperidine HCl, serially diluted.

-

Non-specific control: Haloperidol (10 µM) or another high-affinity unlabeled ligand.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, scintillation counter, and scintillation cocktail.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for each condition: Total Binding (buffer only), Non-Specific Binding (10 µM Haloperidol), and Competition (serial dilutions of the test compound, e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Reagent Addition: Add the following to each well in order:

-

50 µL of Binding Buffer.

-

50 µL of the appropriate concentration of the test compound or non-specific control.

-

50 µL of the radioligand at a fixed concentration (typically at its Kd value).

-

50 µL of the cell membrane preparation (protein concentration optimized beforehand).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Typical Value for Phenylpiperidines |

| Ki (D2R) | Inhibitory constant at Dopamine D2 Receptor | 1 - 100 nM |

| Ki (σ1) | Inhibitory constant at Sigma-1 Receptor | 1 - 50 nM[5] |

Table 1: Example Binding Affinity Data Summary.

Protocol 2: Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels.[14][18] For a Gi-coupled receptor like D2R, an antagonist will block the agonist-induced decrease in cAMP.

Objective: To determine if the derivative acts as an antagonist at the D2R by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human D2R.

-

Agonist: Quinpirole or Dopamine.

-

Adenylyl cyclase stimulator: Forskolin.

-

Test Compound: 1-(3-Bromo-5-fluorophenyl)piperidine HCl, serially diluted.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[14][19][20][21]

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

Step-by-Step Methodology:

-

Cell Plating: Seed the D2R-expressing cells into a 384-well plate and grow to the desired confluency.

-

Compound Pre-incubation (Antagonist Mode):

-

Aspirate the culture medium.

-

Add the test compound at various concentrations to the wells.

-

Incubate for 10-20 minutes at room temperature. This allows the antagonist to occupy the receptor.[14]

-

-